![molecular formula C13H15N5S2 B15282799 6-(6-Methylpyridin-3-yl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282799.png)
6-(6-Methylpyridin-3-yl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl propyl sulfide is a complex organic compound that belongs to the class of triazolothiadiazoles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl propyl sulfide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-methyl-3-pyridinecarboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the intermediate triazolothiadiazole. This intermediate is then reacted with propyl bromide in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the sulfur atom, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methyl group attached to the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazolothiadiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, [6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl propyl sulfide is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological studies, particularly as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain pathogens makes it a candidate for further research in the development of new antibiotics.
Medicine
In medicinal chemistry, the compound is being investigated for its potential as an anticancer agent. Preliminary studies suggest that it may interfere with specific cellular pathways involved in cancer cell proliferation.
Industry
In the industrial sector, the compound’s unique properties make it suitable for use in the development of new materials, such as polymers and coatings, that require specific chemical and physical characteristics.
作用机制
The mechanism of action of [6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl propyl sulfide involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular pathways and targets are still under investigation, but studies suggest that it may interfere with DNA synthesis and repair mechanisms.
相似化合物的比较
Similar Compounds
[4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride]: This compound is used as a condensing agent in peptide synthesis and shares some structural similarities with [6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl propyl sulfide.
[2-Chloro-4,6-dimethoxy-1,3,5-triazine]: Another compound with a triazine ring, used in various chemical reactions.
Uniqueness
What sets [6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl propyl sulfide apart is its unique combination of a triazolothiadiazole core with a pyridine ring and a propyl sulfide group. This structure imparts specific chemical and biological properties that are not commonly found in other compounds, making it a valuable subject for further research and development.
属性
分子式 |
C13H15N5S2 |
|---|---|
分子量 |
305.4 g/mol |
IUPAC 名称 |
6-(6-methylpyridin-3-yl)-3-(propylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H15N5S2/c1-3-6-19-8-11-15-16-13-18(11)17-12(20-13)10-5-4-9(2)14-7-10/h4-5,7H,3,6,8H2,1-2H3 |
InChI 键 |
UMSRQJUYEVSOKS-UHFFFAOYSA-N |
规范 SMILES |
CCCSCC1=NN=C2N1N=C(S2)C3=CN=C(C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Tert-butylsulfanyl)methyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282737.png)
![1-(4-methylphenyl)-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15282745.png)
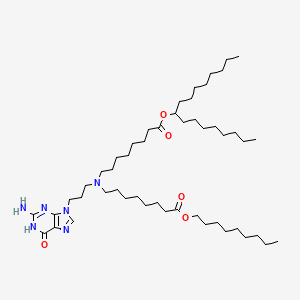
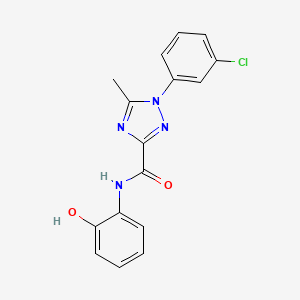
![1-(4-Chlorophenyl)-4-[(2-ethoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B15282758.png)
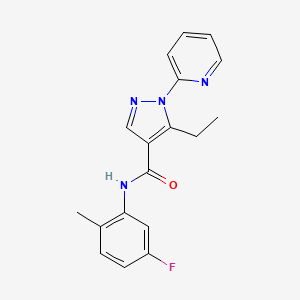
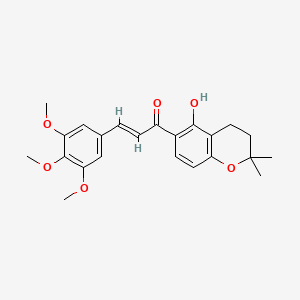

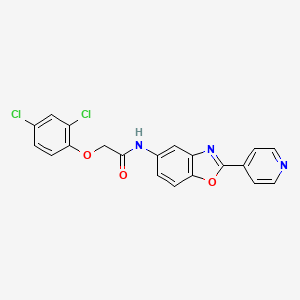
![3-[(1-Adamantylsulfanyl)methyl]-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282785.png)
![(8S,9S,13R)-8-hydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-7,16-dione](/img/structure/B15282786.png)
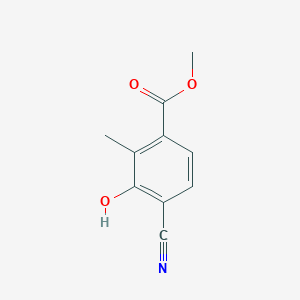
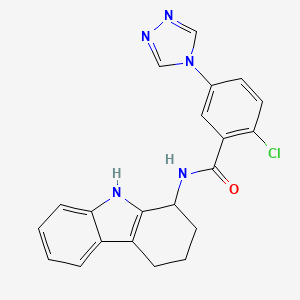
![1-oxo-2-(2-pyridinyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B15282815.png)
